molecular formula C19H21F7INO2 B120849 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide CAS No. 149825-35-4

2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide

Cat. No. B120849
CAS RN: 149825-35-4
M. Wt: 555.3 g/mol
InChI Key: NZWSNQWXTVXQOM-UHFFFAOYSA-N
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Description

2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide, also known as 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide, is a useful research compound. Its molecular formula is C19H21F7INO2 and its molecular weight is 555.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F7NO2.HI/c1-12(2)27(19(25,26)17(20,21)18(22,23)24)10-14(28)11-29-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,28H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUYVLZGRBXWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C(C(F)(F)F)(F)F)(F)F.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F7INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933761
Record name 1-[(Heptafluoropropyl)(propan-2-yl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149825-35-4
Record name Propranolol FD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149825354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Heptafluoropropyl)(propan-2-yl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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